Cas no 919974-82-6 (2-(2-{2-(3,5-dimethylphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one)

2-(2-{2-(3,5-dimethylphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one structure
919974-82-6 structure
Product name:2-(2-{2-(3,5-dimethylphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one
CAS No:919974-82-6
MF:C23H27N3O3S
MW:425.543784379959
CID:5426610

2-(2-{2-(3,5-dimethylphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole
    • 2-(2-{2-(3,5-dimethylphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one
    • Inchi: 1S/C23H27N3O3S/c1-17-13-18(2)15-19(14-17)29-11-12-30-23-24-20-5-3-4-6-21(20)26(23)16-22(27)25-7-9-28-10-8-25/h3-6,13-15H,7-12,16H2,1-2H3
    • InChI Key: DBWMJFMHSAXURR-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCOCC1)CN1C(SCCOC2=CC(C)=CC(C)=C2)=NC2=CC=CC=C21

2-(2-{2-(3,5-dimethylphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3320-0809-4mg
2-(2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one
919974-82-6 90%+
4mg
$66.0 2023-07-27
Life Chemicals
F3320-0809-10μmol
2-(2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one
919974-82-6 90%+
10μmol
$69.0 2023-07-27
Life Chemicals
F3320-0809-20μmol
2-(2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one
919974-82-6 90%+
20μmol
$79.0 2023-07-27
Life Chemicals
F3320-0809-25mg
2-(2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one
919974-82-6 90%+
25mg
$109.0 2023-07-27
Life Chemicals
F3320-0809-30mg
2-(2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one
919974-82-6 90%+
30mg
$119.0 2023-07-27
Life Chemicals
F3320-0809-20mg
2-(2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one
919974-82-6 90%+
20mg
$99.0 2023-07-27
Life Chemicals
F3320-0809-10mg
2-(2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one
919974-82-6 90%+
10mg
$79.0 2023-07-27
Life Chemicals
F3320-0809-50mg
2-(2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one
919974-82-6 90%+
50mg
$160.0 2023-07-27
Life Chemicals
F3320-0809-2μmol
2-(2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one
919974-82-6 90%+
2μmol
$57.0 2023-07-27
Life Chemicals
F3320-0809-5mg
2-(2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one
919974-82-6 90%+
5mg
$69.0 2023-07-27

2-(2-{2-(3,5-dimethylphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one Related Literature

Additional information on 2-(2-{2-(3,5-dimethylphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one

Introduction to Compound with CAS No. 919974-82-6 and Product Name: 2-(2-{2-(3,5-dimethylphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one

The compound with the CAS number 919974-82-6 and the product name 2-(2-{2-(3,5-dimethylphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structure of this molecule is characterized by a complex arrangement of functional groups, including a benzodiazolone core, a morpholine moiety, and a sulfanyl group linked to a dimethylphenoxy substituent. These features contribute to its unique chemical properties and potential therapeutic applications.

In recent years, there has been growing interest in the development of novel compounds that can modulate neurological and cardiovascular functions. The benzodiazolone core is particularly noteworthy, as it is known for its ability to interact with various biological targets, including receptors and enzymes involved in neurotransmitter systems. The presence of the morpholine group further enhances the compound's pharmacological profile by contributing to its solubility and bioavailability. Additionally, the sulfanyl group and the dimethylphenoxy substituent play crucial roles in determining the compound's reactivity and interaction with biological targets.

One of the most compelling aspects of this compound is its potential as an antidepressant and anxiolytic agent. The benzodiazolone core has been extensively studied for its ability to modulate GABAergic systems, which are central to regulating mood and anxiety. Preclinical studies have demonstrated that compounds with similar structural motifs can exhibit significant effects on GABA-A receptors, leading to reduced anxiety and improved mood. The addition of the morpholine moiety is particularly interesting, as it has been shown to enhance the binding affinity of such compounds to their target receptors.

Moreover, the compound's structure suggests potential applications in the treatment of other neurological disorders. For instance, the sulfanyl group has been implicated in interactions with enzymes involved in neuroinflammation and oxidative stress, which are key factors in conditions such as Alzheimer's disease and Parkinson's disease. Recent research has indicated that compounds containing sulfanyl groups can modulate inflammatory pathways and protect against neuronal damage. This makes 2-(2-{2-(3,5-dimethylphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one a promising candidate for further investigation in these areas.

The morpholine group also contributes to the compound's potential as a therapeutic agent by enhancing its metabolic stability. Morpholine derivatives are known for their ability to resist degradation by metabolic enzymes, which increases their half-life in vivo. This property is particularly valuable in drug development, as it allows for more sustained therapeutic effects with fewer dosing requirements. Additionally, morpholine groups can improve blood-brain barrier penetration, which is essential for compounds intended to act on central nervous system targets.

Recent advancements in computational chemistry have enabled more precise predictions of a compound's biological activity based on its structure. Molecular modeling studies have suggested that 2-(2-{2-(3,5-dimethylphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one may interact with several key proteins involved in neurotransmitter signaling. These interactions could lead to novel mechanisms of action that differentiate it from existing therapeutic agents. Such insights are crucial for guiding experimental design and optimizing drug candidates for clinical trials.

In addition to its potential therapeutic applications, this compound may also find utility in research settings as a tool compound for studying biological pathways. Its complex structure provides researchers with a unique molecule that can be used to probe the function of various enzymes and receptors. By developing analogues with modified functional groups, scientists can gain deeper insights into the structure-function relationships within these biological systems.

The synthesis of this compound presents an interesting challenge due to its complex architecture. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules efficiently. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming the carbon-carbon bonds required for this structure. Additionally, modern spectroscopic techniques allow for precise characterization of the compound's structure, ensuring that it meets the stringent requirements for pharmaceutical development.

As research continues into this compound and related molecules, it is likely that new applications will be discovered. The combination of structural features such as the benzodiazolone core, morpholine moiety, and sulfanyl group makes it a versatile scaffold for drug discovery. By leveraging computational tools and innovative synthetic strategies, scientists can explore its full potential as a therapeutic agent or research tool.

In conclusion,2-(2-{2-(3,5-dimethylphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one (CAS No. 919974-82-6) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features contribute to its biological activity and make it a valuable candidate for further research and development.

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